Estramustine phosphate sodium

Catalog No.
S548469
CAS No.
52205-73-9
M.F
C23H32Cl2NNaO6P
M. Wt
543.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estramustine phosphate sodium

CAS Number

52205-73-9

Product Name

Estramustine phosphate sodium

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

Molecular Formula

C23H32Cl2NNaO6P

Molecular Weight

543.4 g/mol

InChI

InChI=1S/C23H32Cl2NO6P.Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);/t18-,19-,20+,21+,23+;/m1./s1

InChI Key

AZIKDHDHRPJJJQ-CUGULWCMSA-N

SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Emcyt, Estracyt, Estramustin Phosphate, Estramustine, Estramustine Phosphate Sodium, Estramustinphosphate, Leo 275, Leo-275, Leo275, NSC 89199, NSC-89199, NSC89199, Phosphate Sodium, Estramustine, Phosphate, Estramustin

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na]

Description

The exact mass of the compound Estramustine phosphate sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-tumor Effects:

Estramustine phosphate sodium exhibits anti-tumor activity through various mechanisms. One proposed mechanism is its ability to bind to estrogen receptors, although its affinity is weaker than natural estrogens. This binding can disrupt estrogen-dependent tumor growth (). Additionally, estramustine phosphate sodium may interfere with microtubule assembly, a crucial process for cell division, thereby inhibiting tumor cell proliferation (). Research is ongoing to elucidate the exact mechanisms behind its anti-tumor effects.

Prostate Cancer Studies:

Due to its potential anti-tumor properties and weak estrogenic activity, estramustine phosphate sodium has been investigated in the context of prostate cancer (). Early studies explored its use in combination with other therapies for advanced prostate cancer. However, the efficacy of estramustine phosphate sodium for this purpose remains under evaluation ().

Preclinical Research:

Estramustine phosphate sodium's properties have also been explored in preclinical studies for various cancers beyond prostate cancer. These studies have investigated its potential application in breast cancer, lung cancer, and other malignancies. The findings suggest promise for its use in combination with other therapies, but further research is necessary to determine its clinical efficacy ().

Estramustine phosphate sodium is an antineoplastic agent primarily used in the treatment of prostate cancer. It is a synthetic compound that combines elements of estradiol, an estrogen hormone, with nitrogen mustard, a class of chemotherapy agents. The chemical structure can be described as estra-1,3,5(10)-triene-3,17-diol(17β)-3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt, monohydrate. Its empirical formula is C23H30Cl2NNa2O6PH2OC_{23}H_{30}Cl_{2}NNa_{2}O_{6}P\cdot H_{2}O, with a molecular weight of approximately 582.4 g/mol .

The compound appears as an off-white powder that is readily soluble in water, facilitating its administration in capsule form under the brand name Emcyt. Each capsule typically contains 140 mg of estramustine phosphate sodium .

EMP acts through a dual mechanism:

  • Cytotoxic effect: Once dephosphorylated, estramustine binds to tubulin, a protein essential for cell division. This disrupts microtubule formation, leading to cell cycle arrest and tumor cell death [, ].
  • Antiandrogenic effect: EMP's estrogenic properties can suppress testosterone production and block its action on prostate cancer cells. This reduces their growth and proliferation.

EMP has several safety considerations:

  • Toxicity: EMP can cause side effects like nausea, vomiting, gynecomastia (breast enlargement in males), and blood clots [].
  • Contraindications: EMP is not suitable for pregnant or breastfeeding women or individuals with a history of blood clots [].

Data

Detailed toxicity data is often proprietary. Consult official prescribing information for the most up-to-date safety details [].

Estramustine phosphate sodium undergoes several important chemical transformations:

  • Dephosphorylation: Upon oral administration, estramustine phosphate sodium is rapidly dephosphorylated to yield estramustine and other metabolites such as estradiol and estrone .
  • Metabolic Pathways: The primary metabolic pathways occur in the liver and intestines, where it is converted into active metabolites that exert therapeutic effects against prostate cancer .
  • Interaction with Microtubules: Estramustine phosphate sodium interferes with microtubule dynamics, which is crucial for cell division, thereby exerting its antitumor effects .

Estramustine phosphate sodium exhibits unique biological activities:

  • Antitumor Effects: It selectively targets prostate cancer cells and reduces plasma testosterone levels, enhancing its effectiveness in hormone-refractory cases .
  • Response Rates: Clinical studies indicate objective response rates ranging from 19% to 80% in patients with advanced prostate cancer, showing comparable efficacy to conventional treatments like estrogen therapy and flutamide .
  • Hormonal Activity: As a prodrug of estradiol, it has estrogenic activity but with a lower affinity for estrogen receptors compared to natural estrogens .

The synthesis of estramustine phosphate sodium involves several key steps:

  • Formation of Estradiol Derivative: The initial step typically involves modifying estradiol to introduce the nitrogen mustard component.
  • Carbamate Linkage: A carbamate bond is formed between the nitrogen mustard and the steroid backbone.
  • Phosphorylation: The resulting compound is then phosphorylated to enhance its solubility and bioavailability.
  • Salt Formation: Finally, the disodium salt form is produced to ensure stability and facilitate oral administration .

Estramustine phosphate sodium is primarily used for:

  • Treatment of Prostate Cancer: It is indicated for palliative treatment in patients with metastatic or progressive carcinoma of the prostate.
  • Combination Therapy: It has been studied in combination with other chemotherapeutic agents such as vinblastine and paclitaxel to improve response rates .
  • Radiation Protection: Some studies suggest it may have protective properties against radiation damage during cancer treatment .

Research on interaction studies indicates:

  • Estramustine phosphate sodium may interact with various medications affecting its metabolism and efficacy.
  • Careful monitoring is required for patients on anticoagulants or those with hepatic impairment due to potential alterations in drug metabolism and increased risk of adverse effects .
  • The combination of estramustine with other chemotherapeutic agents has shown promise in enhancing treatment outcomes without significant increases in toxicity .

Similar Compounds

Estramustine phosphate sodium shares similarities with several other compounds used in oncology:

Compound NameTypeUnique Features
FlutamideAntiandrogenNon-steroidal; blocks androgen receptors
BicalutamideAntiandrogenHigher affinity for androgen receptors than flutamide
LeuprolideGnRH AgonistSuppresses testosterone production through pituitary inhibition
DocetaxelTaxaneMicrotubule inhibitor; used for various cancers

Uniqueness of Estramustine Phosphate Sodium

Estramustine phosphate sodium stands out due to its dual action as both a hormonal agent and a chemotherapeutic agent. Unlike traditional antiandrogens that solely block testosterone effects, it combines hormonal modulation with direct cytotoxic activity against cancer cells by disrupting microtubule dynamics. This unique mechanism allows for effective treatment even in hormone-refractory cases, making it a valuable option in prostate cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

542.1241994 g/mol

Monoisotopic Mass

542.1241994 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75F375MT2N
IQ856M1R16

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Estramustine Phosphate Sodium is the orally available disodium salt, monohydrate, of estramustine phosphate, a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link. Estramustine and its major metabolite estramustine bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects.

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.3.-.-]
SRD5A2 [HSA:6716] [KO:K12344]

Pictograms

Health Hazard

Health Hazard

Other CAS

52205-73-9

Wikipedia

Estramustine phosphate sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Song P, Huang C, Wang Y. The efficacy and safety comparison of docetaxel, cabazitaxel, estramustine, and mitoxantrone for castration-resistant prostate cancer: A network meta-analysis. Int J Surg. 2018 Jun 12. pii: S1743-9191(18)31502-4. doi: 10.1016/j.ijsu.2018.06.010. [Epub ahead of print] PubMed PMID: 29906643.
2: D'Aniello C, Pisconti S, Facchini S, Imbimbo C, Cavaliere C. Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels. Eur Rev Med Pharmacol Sci. 2018 Apr;22(7):1875-1876. doi: 10.26355/eurrev_201804_14706. PubMed PMID: 29687836.
3: Lin X, Wang Y. Re-expression of microRNA-4319 inhibits growth of prostate cancer via Her-2 suppression. Clin Transl Oncol. 2018 Apr 9. doi: 10.1007/s12094-018-1871-y. [Epub ahead of print] PubMed PMID: 29633185.
4: Azuma T, Matayoshi Y, Sato Y, Nagase Y. Effect of dutasteride on castration-resistant prostate cancer. Mol Clin Oncol. 2018 Jan;8(1):133-136. doi: 10.3892/mco.2017.1480. Epub 2017 Nov 2. PubMed PMID: 29387405; PubMed Central PMCID: PMC5769310.
5: Wei C, Pan Y, Huang H, Li YP. Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels. Eur Rev Med Pharmacol Sci. 2018 Jan;22(1):40-45. doi: 10.26355/eurrev_201801_14098. PubMed PMID: 29364469.
6: Goto M, Kitamura N, Tanaka A, Katsuragi T, Higashi T, Morimoto H, Shimajiri S, Tsukada J. [Primary breast diffuse large B-cell lymphoma developing subsequent to estramustine therapy for prostate cancer]. Rinsho Ketsueki. 2017;58(12):2411-2413. doi: 10.11406/rinketsu.58.2411. Japanese. PubMed PMID: 29332876.
7: Wong YN, Manola J, Hudes GR, Roth BJ, Moul JW, Barsevick AM, Scher RM, Volk MJ, Vaughn DJ, Williams SD, Fisch MJ, Cella D, Carducci MA, Wilding G. Phase 2 Study of Weekly Paclitaxel Plus Estramustine in Metastatic Hormone-Refractory Prostate Carcinoma: ECOG-ACRIN Cancer Research Group (E1898) Trial. Clin Genitourin Cancer. 2018 Apr;16(2):e315-e322. doi: 10.1016/j.clgc.2017.10.001. Epub 2017 Oct 16. PubMed PMID: 29173976; PubMed Central PMCID: PMC5975965.
8: Matsumoto T, Hatakeyama S, Ookubo T, Mitsuzuka K, Narita S, Inoue T, Yamashita S, Narita T, Koie T, Kawamura S, Tochigi T, Tsuchiya N, Habuchi T, Arai Y, Ohyama C. Cost-effectiveness comparison between neoadjuvant chemohormonal therapy and extended pelvic lymph node dissection in high-risk prostate cancer patients treated with radical prostatectomy: a multi-institutional analysis. Med Oncol. 2017 Oct 31;34(12):190. doi: 10.1007/s12032-017-1050-y. PubMed PMID: 29090390.
9: Patial V, Sharma S, Sk UH. Dendrimer conjugated estramustine nanocrystalline 'Dendot': An effective inhibitor of DMBA-TPA induced papilloma formation in mouse. Eur J Pharm Sci. 2017 Nov 15;109:316-323. doi: 10.1016/j.ejps.2017.08.026. Epub 2017 Aug 23. PubMed PMID: 28842350.
10: Fujita N, Koie T, Ohyama C, Tanaka Y, Soma O, Matsumoto T, Yamamoto H, Imai A, Tobisawa Y, Yoneyama T, Hatakeyama S, Hashimoto Y. Overall survival of high-risk prostate cancer patients who received neoadjuvant chemohormonal therapy followed by radical prostatectomy at a single institution. Int J Clin Oncol. 2017 Dec;22(6):1087-1093. doi: 10.1007/s10147-017-1160-8. Epub 2017 Jul 5. PubMed PMID: 28681153.
11: Pilon D, Behl AS, Ellis LA, Robitaille MN, Lefebvre P, Dawson NA. Assessment of Real-World Central Nervous System Events in Patients with Advanced Prostate Cancer Using Abiraterone Acetate, Bicalutamide, Enzalutamide, or Chemotherapy. Am Health Drug Benefits. 2017 May;10(3):143-153. PubMed PMID: 28626511; PubMed Central PMCID: PMC5470240.
12: Fukui T, Nakamura K, Sakatani T, Atsuta T, Kato T, Fukumoto T, Ito M, Inoue K, Terai A. [Low-Dose Estramustine Phosphate Monotherapy in Castration-Resistant Prostate Cancer Patients]. Hinyokika Kiyo. 2017 Feb;63(2):57-62. doi: 10.14989/ActaUrolJap_63_2_57. Japanese. PubMed PMID: 28264534.
13: Hagiwara K, Koie T, Ohyama C, Yamamoto H, Imai A, Hatakeyama S, Yoneyama T, Hashimoto Y, Tobisawa Y, Yoneyama T. Efficacy of a neoadjuvant gonadotropin-releasing hormone antagonist plus low-dose estramustine phosphate in high-risk prostate cancer: a single-center study. Int Urol Nephrol. 2017 May;49(5):811-816. doi: 10.1007/s11255-017-1546-6. Epub 2017 Feb 17. PubMed PMID: 28213801.
14: Kandori S, Yoshino T, Tsutsumi M, Yamauchi A, Ohtani M, Fukuhara Y, Miyanaga N, Miyazaki J, Nishiyama H, Shimazui T. Feasibility of classical secondary hormonal therapies prior to docetaxel therapy in Japanese patients with castration-resistant prostate cancer: Multicenter retrospective study. Prostate Int. 2016 Dec;4(4):140-144. Epub 2016 Sep 20. PubMed PMID: 27995113; PubMed Central PMCID: PMC5153431.
15: Narita T, Koie T, Ookubo T, Mitsuzuka K, Narita S, Yamamoto H, Inoue T, Hatakeyama S, Kawamura S, Tochigi T, Habuchi T, Arai Y, Ohyama C. The impact of extended lymph node dissection versus neoadjuvant therapy with limited lymph node dissection on biochemical recurrence in high-risk prostate cancer patients treated with radical prostatectomy: a multi-institutional analysis. Med Oncol. 2017 Jan;34(1):1. Epub 2016 Nov 26. PubMed PMID: 27889880.
16: Flaig TW, Potluri RC, Ng Y, Todd MB, Mehra M, Higano CS. Disease and Treatment Characteristics of Men Diagnosed With Metastatic Hormone-Sensitive Prostate Cancer in Real Life: Analysis From a Commercial Claims Database. Clin Genitourin Cancer. 2017 Apr;15(2):273-279.e1. doi: 10.1016/j.clgc.2016.10.002. Epub 2016 Oct 18. PubMed PMID: 27876504.
17: Reichert ZR, Hussain M. Androgen Receptor and Beyond, Targeting Androgen Signaling in Castration-Resistant Prostate Cancer. Cancer J. 2016 Sep/Oct;22(5):326-329. Review. PubMed PMID: 27749325.
18: Qin Z, Li X, Zhang J, Tang J, Han P, Xu Z, Yu Y, Yang C, Wang C, Xu T, Xu Z, Zou Q. Chemotherapy with or without estramustine for treatment of castration-resistant prostate cancer: A systematic review and meta-analysis. Medicine (Baltimore). 2016 Sep;95(39):e4801. doi: 10.1097/MD.0000000000004801. Review. PubMed PMID: 27684806; PubMed Central PMCID: PMC5265899.
19: Murachi K, Kumagai T, Masuda T, Nakanishi T, Tanaka S, Tajima K, Takebe Y, Oda T. [Efficacy and Prognostic Factors of Estracyt ® in Patients with Castration-Resistant Prostate Cancer (CRPC) : From the Data Analysis of Estracyt ® Special Drug Use Investigation]. Hinyokika Kiyo. 2016 Jun;62(6):295-306. Japanese. PubMed PMID: 27452492.
20: Collado-Borrell R, Escudero-Vilaplana V, Romero-Jiménez R, Iglesias-Peinado I, Herranz-Alonso A, Sanjurjo-Sáez M. Oral antineoplastic agent interactions with medicinal plants and food: an issue to take into account. J Cancer Res Clin Oncol. 2016 Nov;142(11):2319-30. doi: 10.1007/s00432-016-2190-8. Epub 2016 Jun 17. Review. PubMed PMID: 27316629.

Explore Compound Types